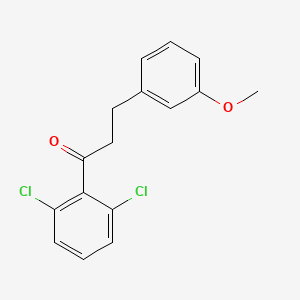

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Semisynthesis of Natural Methoxylated Propiophenones

A study by Joshi, Sharma, and Sinha (2005) explores the semisynthesis of natural methoxylated propiophenones, including compounds related to 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone. This process involves reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation. The study compares conventional, ultrasound, and microwave heating methods in this semisynthesis process (Joshi, Sharma, & Sinha, 2005).

Novel Photosynthesis of Chromene Derivatives

Yousif and Fadhil (2020) discuss the base-catalyzed aldol condensation of acetophenones and aldehydes, including the synthesis of chromene derivatives from compounds related to this compound. This process involves Claisen-Schmidt condensation and exposure to a Xenon lamp (Yousif & Fadhil, 2020).

Synthesis of Pyrimidinones

Bonacorso et al. (2003) report the synthesis of a series of pyrimidinones from the reaction of methoxy-1,1,1-trifluoro-3-buten-2-ones, which are structurally related to this compound, with urea. This study provides insights into the synthetic applicability of such compounds (Bonacorso et al., 2003).

Bromination of Alkylaryl Ketones

Ai (2002) explores the bromination of propiophenone derivatives, including those related to this compound. This process yields α-brominated products, which are significant intermediates in medicine, pesticide, and organic synthesis (Ai, 2002).

Synthesis of Isoflav-3-enes and Benzo[a]xanthens

Oluwadiya and Whalley (1978) demonstrate the synthesis of 2-(flavan-3-yl)isoflav-3-enes and 6-benzyl-5-phenylbenzo[a]xanthens from methoxyisoflavylium perchlorates and methoxyphenylpropenes. This study indicates the potential of this compound derivatives in the synthesis of complex organic compounds (Oluwadiya & Whalley, 1978).

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-12-5-2-4-11(10-12)8-9-15(19)16-13(17)6-3-7-14(16)18/h2-7,10H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVTZOWYAVQCIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644255 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-40-1 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.